Orfamide B -

Orfamide B

Catalog Number: EVT-10918209
CAS Number:
Molecular Formula: C63H112N10O17
Molecular Weight: 1281.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Orfamide B is a cyclodepsipeptide.
Orfamide B is a natural product found in Pseudomonas and Pseudomonas fluorescens with data available.
Overview

Orfamide B is a cyclic lipopeptide belonging to a family of compounds produced by the bacterium Pseudomonas fluorescens. It was first reported in 2007 as part of a broader investigation into cyclic lipopeptides, which are known for their biological activities, including antifungal properties and roles in biocontrol. Orfamide B is structurally similar to orfamide A, differing only by a single amino acid, and is thought to have similar biological functions. The compound exhibits poor solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

Source and Classification

Orfamide B is classified as a cyclic lipopeptide, specifically a member of the orfamide group, which includes other related compounds such as orfamide A and orfamide G. These compounds are synthesized by non-ribosomal peptide synthetases (NRPS) found in various strains of Pseudomonas, particularly those isolated from rhizosphere environments . The production of orfamides is often regulated by LuxR-type transcriptional regulators, which respond to cell density and environmental conditions .

Synthesis Analysis

Methods

The biosynthesis of orfamide B involves an operon consisting of three structural genes: ofaA, ofaB, and ofaC. These genes encode the non-ribosomal peptide synthetases responsible for assembling the peptide backbone of the lipopeptide. The synthesis process typically occurs during the late exponential growth phase of bacterial cultures .

Technical Details

The identification of orfamide B was achieved through genomic analysis and isotope-guided fractionation techniques. These methods allowed researchers to isolate metabolites produced by orphan gene clusters associated with NRPS . The synthesis pathway involves the activation of amino acids and fatty acids, followed by condensation reactions that lead to the formation of the cyclic structure.

Molecular Structure Analysis

Structure

The molecular formula for orfamide B is C63H112N10O17C_{63}H_{112}N_{10}O_{17}. This structure consists of a cyclic arrangement formed by an ester bond between the C-terminal carbonyl group and a hydroxyl side chain from one of the amino acids in the sequence .

Data

Orfamide B's structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule, confirming its cyclic nature and functional groups present .

Chemical Reactions Analysis

Reactions

Orfamide B participates in various biochemical interactions, particularly in its role as a biosurfactant. It can disrupt cellular membranes of target organisms, leading to cell lysis. This property is particularly beneficial in agricultural applications where it acts against fungal pathogens such as Rhizoctonia solani and oomycete zoospores .

Technical Details

The mechanism by which orfamide B exerts its effects involves altering membrane permeability and disrupting calcium homeostasis in target cells. This disruption can trigger cellular responses that lead to cell death or impaired growth .

Mechanism of Action

Orfamide B's mechanism primarily involves its interaction with cellular membranes. It is believed to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis. The compound has been shown to trigger calcium ion release within cells, which can further disrupt cellular signaling pathways and contribute to its antifungal activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Orfamide B shows poor solubility in water but readily dissolves in organic solvents like ethanol and methanol.
  • Stability: The compound's stability can vary depending on environmental conditions such as pH and temperature.

Chemical Properties

  • Molecular Weight: Approximately 1,265 g/mol.
  • Functional Groups: Contains multiple amine groups, hydroxyl groups, and ester linkages that contribute to its biological activity.

Relevant analyses using NMR and MS have confirmed these properties, providing insights into how they relate to its function as a biosurfactant .

Applications

Orfamide B has significant potential in scientific research and agricultural applications. Its primary uses include:

  • Biocontrol Agent: Effective against various fungal pathogens affecting crops.
  • Biosurfactant: Utilized for its surface-active properties in bioremediation processes.
  • Research Tool: Employed in studies exploring microbial interactions and plant health.

The compound's ability to enhance plant resistance against pathogens makes it a valuable candidate for sustainable agricultural practices .

Biosynthesis Pathways and Genetic Regulation

Non-Ribosomal Peptide Synthase Gene Clusters in Pseudomonas spp.

Orfamide B is a cyclic lipopeptide (CLP) biosurfactant produced by specific biocontrol strains of Pseudomonas, notably Pseudomonas sp. CMR12a and CMR5c. Its biosynthesis is directed by non-ribosomal peptide synthetase (NRPS) gene clusters, which are large, modular enzymatic assembly lines. These clusters follow a collinear "assembly line" logic, where each module incorporates a specific amino acid into the growing peptide chain [1] [5].

Modular Architecture of ofa Operon in Pseudomonas sp. CMR12a and CMR5c

The ofa operon encodes a multimodular NRPS system responsible for orfamide B assembly. Genetic characterization reveals that the ofa cluster in CMR12a and CMR5c consists of three large open reading frames (ofaA, ofaB, ofaC), subdivided into ten modules corresponding to the ten amino acid residues of orfamide B [1]. Each module contains core domains:

  • Adenylation (A) domains: Select and activate specific amino acid substrates.
  • Peptidyl carrier protein (PCP) domains: Attach activated amino acids via thioester bonds using a 4′-phosphopantetheine cofactor.
  • Condensation (C) domains: Catalyze peptide bond formation between adjacent modules [2] [7].

Table 1: Modular Organization of the Orfamide B NRPS in Pseudomonas sp. CMR12a

ModuleDomain OrganizationSpecificity (Amino Acid)
1C-A-PCPL-Valine
2C-A-PCP-EpimerizationL-Isoleucine → D-allo-Isoleucine
3C-A-PCPL-Leucine
.........
10C-A-PCP-ThioesteraseL-Phenylalanine

The terminal thioesterase (TE) domain releases the linear peptide via macrocyclization, forming the lactone ring characteristic of orfamides [1] [5]. Mutagenesis studies confirm that deletion of ofaB or ofaC abolishes orfamide B production and impairs bacterial swarming motility [1].

Role of LuxR-Type Transcriptional Regulators in Orfamide B Production

Two LuxR-type transcriptional regulators flanking the ofa operon (designated luxRup and luxRdown) are essential for orfamide B biosynthesis. Deletion mutants of luxRup or luxRdown in Pseudomonas sp. CMR5c completely eliminate orfamide production. These regulators likely respond to quorum-sensing signals (e.g., N-acylhomoserine lactones), linking CLP production to cell density and environmental conditions. Complementation with wild-type luxR genes restores orfamide synthesis, confirming their direct regulatory role [1].

Enzymatic Mechanisms of Cyclization and Fatty Acid Tail Assembly

Substrate Specificity of Adenylation and Thiolation Domains

The A domains within the ofa NRPS exhibit stringent substrate selectivity, dictated by conserved amino acid residues in their binding pockets. Bioinformatics analysis of A domain sequences predicts the activation of:

  • Hydrophobic amino acids (e.g., valine, isoleucine, leucine) for modules 1–3, 7, and 9.
  • Polar residues (e.g., threonine, glutamine) for modules 5 and 6.
  • Aromatic phenylalanine in the terminal module [1] [5].The PCP domains shuttle activated amino acids between catalytic sites using a thiolation mechanism, where the 4′-phosphopantetheine arm facilitates intra-modular transport [2] [7]. Epimerization domains in specific modules (e.g., module 2) convert L-isoleucine to D-allo-isoleucine, enhancing structural diversity and bioactivity [1].

Hydroxylation and Acylation Steps in Lipid Moiety Biosynthesis

Orfamide B incorporates a β-hydroxylated fatty acid tail (3-hydroxytetradecanoic acid). This moiety is synthesized via:

  • Fatty acid priming: A specialized starter module activates and loads a fatty acid (e.g., tetradecanoic acid) onto the first PCP domain.
  • β-Hydroxylation: A monooxygenase domain (often embedded within the NRPS) catalyzes hydroxylation at the β-carbon.
  • Peptide coupling: The hydroxylated fatty acid is transferred to the N-terminal amino acid of the peptide chain (valine) by the initial C domain, forming an amide bond [1] [9].Structural analyses (NMR/MS) confirm that orfamide B differs from orfamide A by a single amino acid (glutamine vs. alanine at position 6) and from orfamide G by the length of the fatty acid chain (C14 vs. C12) [1].

Regulatory Networks Influencing Orfamide B Biosynthesis

Gac-Rsm Post-Transcriptional Regulatory Cascade

The GacS/GacA two-component system is a master regulator of orfamide B synthesis. Under low-nutrient or stress conditions, the membrane-bound sensor kinase GacS phosphorylates the response regulator GacA. Activated GacA promotes transcription of small regulatory RNAs (e.g., RsmX, RsmY, RsmZ), which sequester the RNA-binding protein RsmA/E. Since RsmA represses translation of ofa mRNA, its sequestration by sRNAs derepresses NRPS translation and orfamide production [1] [6]. Mutations in gacA or gacS abolish orfamide B synthesis, highlighting this cascade’s centrality [6].

Cross-Talk with Phenazine and Sessilin Biosynthetic Pathways

In Pseudomonas sp. CMR12a, orfamide B biosynthesis is metabolically coordinated with other antimicrobial pathways:

  • Phenazines (e.g., phenazine-1-carboxamide): Act synergistically with orfamide B in fungal antagonism. Mutants lacking phenazines show reduced biocontrol efficacy, even with intact orfamide production [6].
  • Sessilins (another CLP class): Compensate for orfamide functions in swarm motility and biofilm formation. Dual mutants (ofa⁻ sess⁻) exhibit severe defects in motility and pathogen inhibition compared to single mutants [6].

Table 2: Metabolic Cross-Talk in Pseudomonas sp. CMR12a

Metabolite PathwayJoint Functions with Orfamide BRegulatory Interdependence
PhenazinesSynergistic antifungal activity; induced systemic resistance (ISR) in ricePhenazine-deficient mutants reduce orfamide-mediated ISR in rice
SessilinsSwarming motility; biofilm architecture; direct hyphal inhibitionLuxR regulators co-express sessilin and orfamide clusters
Pyoverdine (siderophore)Iron scavenging; indirectly modulates CLP productionIron limitation induces orfamide synthesis via Gac/Rsm

This co-regulation is concentration-dependent and influenced by plant host–pathogen contexts. For example, in rice, phenazines are primary inducers of systemic resistance against Magnaporthe oryzae, while orfamide B contributes more significantly to direct zoospore lysis in Pythium spp. [1] [6].

Properties

Product Name

Orfamide B

IUPAC Name

5-[[6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C63H112N10O17

Molecular Weight

1281.6 g/mol

InChI

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)

InChI Key

FPMIEPCWEZBKGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

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